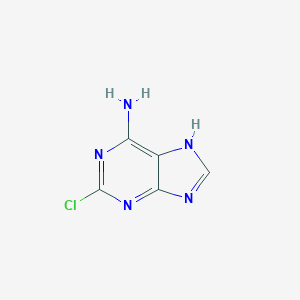

2-Chloroadenine

Descripción

Propiedades

IUPAC Name |

2-chloro-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN5/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJGQJWNMZDFKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171515 | |

| Record name | 2-Chloroadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1839-18-5 | |

| Record name | 2-Chloroadenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1839-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroadenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001839185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroadenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloroadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLOROADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A05OL9V6OM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 2-Chloroadenine: From Discovery to Synthetic Evolution and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 2-chloroadenine, a synthetic purine analog that has been instrumental as a chemical intermediate and a subject of biomedical research. We delve into the historical context of its discovery and the evolution of its chemical synthesis, presenting detailed experimental protocols for key methodologies. The document further explores the biological activities of this compound, focusing on its metabolic activation and the subsequent impact on cellular signaling pathways. All quantitative data is summarized in structured tables for comparative analysis, and complex biological and chemical processes are illustrated with clear, concise diagrams generated using the DOT language.

Discovery and Historical Context

The journey of this compound (2-Cl-Ade) begins in the mid-20th century, a period marked by burgeoning interest in modified nucleobases for potential therapeutic applications, particularly in the realms of antiviral and anticancer research. While the precise first synthesis is not definitively documented in a single seminal paper, early explorations into purine chemistry laid the groundwork for its creation. A notable early report by Brown and Weliky in 1958 described the synthesis of this compound and its corresponding nucleoside, 2-chloroadenosine. These early endeavors were driven by the goal of creating analogs of natural purines that could act as antimetabolites, interfering with the synthesis of nucleic acids in rapidly proliferating cells.

The primary route to this compound in these initial studies involved the chlorination of adenine. A common method employed was the treatment of adenine with phosphorus oxychloride (POCl₃). This approach, while effective, often required harsh reaction conditions. Another significant pathway that emerged was the use of 2,6-dichloropurine as a versatile starting material. This intermediate allowed for selective substitution at the C6 position to introduce the amino group, thereby forming this compound. Over the decades, these foundational methods have been refined and new synthetic strategies, including enzymatic approaches, have been developed to improve yield, purity, and scalability.

Chemical Synthesis: A Historical Perspective

The synthesis of this compound has evolved from classical chemical methods to more sophisticated enzymatic and chemoenzymatic strategies. The choice of synthetic route often depends on the desired scale, purity requirements, and the availability of starting materials.

Early Chemical Synthesis: Chlorination of Adenine

One of the earliest methods for preparing this compound involved the direct chlorination of adenine.

Experimental Protocol: Chlorination of Adenine with Phosphorus Oxychloride (General Procedure)

Materials:

-

Adenine

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (as catalyst, optional)

-

Ice

-

Ammonium hydroxide (NH₄OH) solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

A mixture of adenine and a significant excess of phosphorus oxychloride is prepared in a round-bottom flask equipped with a reflux condenser. A small amount of a tertiary amine like pyridine can be added to catalyze the reaction.

-

The mixture is heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the excess phosphorus oxychloride is carefully removed under reduced pressure.

-

The reaction mixture is then cooled in an ice bath and cautiously quenched by the slow addition of crushed ice or cold water.

-

The acidic solution is neutralized by the careful addition of a concentrated ammonium hydroxide solution until a basic pH is achieved. This step is crucial and must be performed with caution due to the exothermic nature of the neutralization.

-

The resulting precipitate, containing this compound, is collected by filtration.

-

The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

Synthesis from 2,6-Dichloropurine

A more common and often higher-yielding approach to this compound involves the selective ammonolysis of 2,6-dichloropurine. This method takes advantage of the differential reactivity of the two chlorine atoms on the purine ring.

Experimental Protocol: Ammonolysis of 2,6-Dichloropurine

Materials:

-

2,6-Dichloropurine

-

Ammonia solution (e.g., concentrated ammonium hydroxide or ammonia in methanol)

-

Pressure vessel (if using elevated temperatures)

-

Solvent (e.g., methanol, ethanol)

Procedure:

-

2,6-Dichloropurine is dissolved or suspended in a suitable solvent, such as methanol, in a pressure-resistant vessel.

-

A solution of ammonia (e.g., methanolic ammonia or concentrated aqueous ammonium hydroxide) is added to the vessel.

-

The vessel is sealed, and the reaction mixture is heated to a temperature typically ranging from 100 to 150 °C for several hours. The reaction progress is monitored by TLC.

-

After the reaction is complete, the vessel is cooled to room temperature, and the pressure is carefully released.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is then purified by recrystallization from an appropriate solvent to afford the final product as a crystalline solid.

Chemoenzymatic Synthesis

More recently, enzymatic and chemoenzymatic methods have been developed for the synthesis of this compound and its derivatives, offering high selectivity and milder reaction conditions. For instance, transglycosylation reactions catalyzed by nucleoside phosphorylases can be used to produce 2-chloroadenosine from this compound and a suitable sugar donor.

Quantitative Data on Synthesis

The yields of this compound synthesis can vary significantly depending on the chosen method, scale, and purification techniques. The following table summarizes representative yields from different synthetic approaches.

| Starting Material | Reagents | Method | Reported Yield (%) | Reference |

| Adenine | Phosphorus oxychloride | Direct Chlorination | Moderate to Good | General literature procedure |

| 2,6-Dichloropurine | Ammonia in Methanol | Ammonolysis | >85% | Patent literature (e.g., WO2015162175A1)[1] |

| 2,6-Dichloropurine | 4-dimethylaminopyridine, tetraacetyl ribose (for nucleoside) | Condensation, then ammonolysis | ~90% (for 2-chloroadenosine) | CN112159447A |

Biological Activity and Signaling Pathways

This compound itself exhibits biological activity, primarily as a cytotoxic agent. However, its most significant role in a biological context is as a metabolite of the anticancer and immunosuppressive drug, Cladribine (2-chloro-2'-deoxyadenosine).

Metabolic Activation of this compound

Upon entering a cell, this compound is metabolized through the purine salvage pathway. The key enzyme in its activation is adenine phosphoribosyltransferase (APRT) . APRT catalyzes the conversion of this compound to 2-chloro-adenosine monophosphate (2-Cl-AMP) using phosphoribosyl pyrophosphate (PRPP) as a co-substrate. 2-Cl-AMP is subsequently phosphorylated by cellular kinases to form 2-chloro-adenosine diphosphate (2-Cl-ADP) and ultimately 2-chloro-adenosine triphosphate (2-Cl-ATP).

Cellular Effects and Impact on Signaling Pathways

The accumulation of 2-Cl-ATP within the cell has profound cytotoxic effects. As a structural analog of ATP, 2-Cl-ATP can interfere with numerous ATP-dependent cellular processes. While the precise mechanisms are multifaceted and not fully elucidated, the primary consequences include:

-

Inhibition of DNA and RNA Synthesis: 2-Cl-ATP can be incorporated into nucleic acid chains, leading to chain termination and inhibition of polymerases. This is a key mechanism of action for its nucleoside prodrug, Cladribine.

-

Disruption of Energy Metabolism: The presence of high concentrations of 2-Cl-ATP can lead to a decrease in the intracellular pool of natural ATP. This energy deficit can trigger apoptotic pathways.

-

Induction of Apoptosis: Studies have shown that cytotoxic concentrations of this compound lead to the activation of caspases, such as caspase-3, and subsequent DNA fragmentation, which are hallmarks of apoptosis.

The signaling pathways affected by 2-Cl-ATP are broad, given the ubiquitous role of ATP. It is hypothesized that 2-Cl-ATP can act as a competitive inhibitor for ATP in various enzymatic reactions, including those mediated by kinases, which are central to a vast array of signaling cascades. Extracellular ATP is a known signaling molecule that acts through P2 purinergic receptors to modulate processes like cell proliferation and ion transport. While direct studies on 2-Cl-ATP's interaction with these receptors are limited, its structural similarity to ATP suggests a potential for interference with purinergic signaling.

Quantitative Data on Biological Activity

The cytotoxic effects of this compound have been quantified in various cell lines. The following table presents some of this data.

| Cell Line | Assay | Endpoint | Value | Reference |

| EHEB (B cell chronic lymphocytic leukemia) | MTT | IC₅₀ | 16 µM | Biochem. Pharmacol. 2000, 59, 1237-43[2] |

| B-CLL lymphocytes | MTT | IC₅₀ | 5 µM | Biochem. Pharmacol. 2000, 59, 1237-43[2] |

Conclusion

This compound, from its initial synthesis in the mid-20th century to its current role as a key chemical intermediate and a tool for studying cellular metabolism, has a rich history in medicinal and organic chemistry. The evolution of its synthesis from harsh chlorination reactions to more refined methods like the ammonolysis of 2,6-dichloropurine and chemoenzymatic routes highlights the advancements in synthetic chemistry. Its biological significance, primarily understood through its metabolic activation to 2-Cl-ATP, underscores the intricate interplay between chemical structure and cellular function. The cytotoxic effects of this compound, mediated through the disruption of fundamental cellular processes, continue to be an area of interest for researchers in drug development and molecular biology. This technical guide provides a foundational understanding of this compound, serving as a valuable resource for scientists and professionals in the field.

Workflow and Logical Relationships

The logical flow of information presented in this whitepaper follows a structured progression from the fundamental aspects of this compound to its more complex biological implications.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Physiological Effects of 2-Chloroadenine

This technical guide provides a comprehensive overview of the in vitro physiological effects of this compound (2-Cl-Ade) and its nucleoside analog, 2-Chloro-2'-deoxyadenosine (2-CdA or Cladribine). The document details the cytotoxic mechanisms, impact on cellular processes, and the underlying signaling pathways. Quantitative data from various studies are summarized, and key experimental protocols are described to facilitate reproducibility.

Introduction

This compound is a purine analog characterized by a chlorine atom at the 2-position of the adenine ring.[1] It is a significant catabolite of the potent antineoplastic and immunosuppressive agent 2-Chloro-2'-deoxyadenosine (2-CdA).[2] Both compounds exhibit considerable cytotoxicity, particularly towards lymphocytes and monocytes, by inducing apoptosis and disrupting the cell cycle.[3][4] Their therapeutic efficacy is largely attributed to their ability to trigger cell death in both dividing and quiescent cells.[5] This guide focuses on the in vitro effects of these compounds, elucidating the molecular events that underpin their physiological impact.

Cytotoxicity and Cellular Growth Inhibition

This compound and its derivatives are potent inhibitors of cellular growth across various cell lines, especially those of hematopoietic origin. Their cytotoxicity is dose-dependent and varies between different cell types.

Data Presentation: Cytotoxicity and Growth Inhibition

The following tables summarize the quantitative data on the cytotoxic effects of this compound and its related compounds.

Table 1: IC50 Values for this compound and 2-Chloro-2'-deoxyadenosine

| Compound | Cell Line | IC50 | Reference |

| This compound (CAde) | EHEB (B-CLL) | 16 µM | |

| This compound (CAde) | B-CLL Lymphocytes | 5 µM | |

| 2-Chloro-2'-deoxyadenosine (2-CldAdo) | CCRF-CEM (T-lymphoblastoid) | 0.045 µM |

Table 2: Inhibition of Tumor Colony Formation by 2-Chloro-2'-deoxyadenosine

| Exposure Time | Concentration | % Inhibition | Reference |

| 1-hour | 5.7 ng/ml | 7% | |

| 1-hour | 57 ng/ml | 21% | |

| 1-hour | 114 ng/ml | 54% | |

| 21-28 days | 5.7 ng/ml | 24% | |

| 21-28 days | 57 ng/ml | 74% |

Induction of Apoptosis

A primary mechanism of this compound-mediated cytotoxicity is the induction of apoptosis, or programmed cell death. This process is triggered through a series of molecular events initiated by the intracellular accumulation of the active metabolites of 2-Cl-Ade and 2-CdA.

Mechanism of Apoptosis Induction

Upon entering the cell, 2-CdA is phosphorylated to its active triphosphate form, 2-chloro-2'-deoxyadenosine 5'-triphosphate (2-CdATP). This metabolite, in conjunction with cytochrome c and Apoptotic Protease-Activating Factor 1 (Apaf-1), activates caspase-3, a key executioner caspase in the apoptotic cascade. The activation of the caspase cascade precedes DNA fragmentation and cell death.

Another critical aspect of 2-CdA-induced apoptosis involves DNA damage. The accumulation of DNA strand breaks triggers a p53-dependent DNA damage response. This leads to the activation of Poly(ADP-ribose) polymerase (PARP), which in turn causes a depletion of intracellular NAD+ and subsequently ATP, culminating in cell death.

Data Presentation: Apoptosis Induction

Table 3: Dose-Dependent Apoptosis Induced by 2-Chloro-2'-deoxyadenosine in Lymphocytes

| Cell Type | 2-CdA Concentration (µg/ml) | Apoptosis Rate (Linear Regression) | Reference |

| Normal Lymphocytes | 0.05 - 0.4 | 0.29 * [Conc] + 0.11 | |

| Leukemic Lymphocytes | 0.05 - 0.4 | 0.41 * [Conc] + 0.15 |

Note: The apoptosis rate is presented as a linear regression formula as described in the source.

Signaling Pathway for Apoptosis Induction

References

- 1. CAS 1839-18-5: this compound | CymitQuimica [cymitquimica.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Induction of an apoptotic program in cell-free extracts by 2-chloro-2′-deoxyadenosine 5′-triphosphate and cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Profound toxicity of deoxyadenosine and 2-chlorodeoxyadenosine toward human monocytes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Similarity of apoptosis induction by 2-chlorodeoxyadenosine and cisplatin in human mononuclear blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intracellular Metabolism of 2-Chloroadenine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroadenine (2-CdA), a purine nucleoside analogue also known as Cladribine, is a potent chemotherapeutic agent effective in the treatment of various hematological malignancies, most notably hairy cell leukemia and B-cell chronic lymphocytic leukemia. Its efficacy is contingent upon its intracellular metabolism, which converts the prodrug into its active, cytotoxic form. This technical guide provides a comprehensive overview of the core aspects of 2-CdA's intracellular journey, from its cellular uptake and metabolic activation to its mechanism of action and the development of resistance. Detailed experimental protocols for key assays and visualizations of the metabolic and signaling pathways are included to facilitate further research and drug development efforts in this area.

Cellular Uptake and Metabolic Activation

The journey of 2-CdA begins with its transport across the cell membrane, a process primarily mediated by nucleoside transporters. Once inside the cell, 2-CdA undergoes a three-step phosphorylation cascade to become the active cytotoxic agent, 2-chloro-2'-deoxyadenosine-5'-triphosphate (2-CdATP).

The initial and rate-limiting step is the phosphorylation of 2-CdA to 2-chloro-2'-deoxyadenosine-5'-monophosphate (2-CdAMP) by the enzyme deoxycytidine kinase (dCK) . Subsequently, 2-CdAMP is further phosphorylated to the diphosphate (2-CdADP) and finally to the active triphosphate (2-CdATP) by other cellular kinases. The high efficiency of dCK in phosphorylating 2-CdA, coupled with its resistance to deamination by adenosine deaminase, contributes to the selective accumulation of 2-CdATP in target cells, particularly lymphocytes which exhibit high dCK activity.

The Role of 2-Chloroadenine in Adenosine Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroadenine (2-CADO) is a synthetic, metabolically stable analog of the endogenous nucleoside adenosine.[1][2] As a non-selective agonist for adenosine receptors, it serves as a valuable research tool for investigating the physiological and pathophysiological roles of purinergic signaling.[1][2] This technical guide provides an in-depth overview of this compound's interaction with the four adenosine receptor subtypes (A1, A2A, A2B, and A3), detailing its binding affinities, functional effects on signaling pathways, and the experimental protocols used for its characterization.

Data Presentation: Quantitative Analysis of this compound's Interaction with Adenosine Receptors

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound at the four human adenosine receptor subtypes. This quantitative data is essential for designing experiments and interpreting results related to the modulation of adenosine receptor signaling.

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| A1 | 300 nM | [1] |

| A2A | 80 nM | |

| A2B | >30 µM (inactive) | |

| A3 | 1900 nM | |

| Table 1: Binding Affinities of this compound for Human Adenosine Receptor Subtypes |

| Receptor Subtype | Functional Assay | Potency | Reference |

| High-affinity A2 | Adenylate Cyclase Activation | EC50 ≈ 0.5 µM | |

| Low-affinity A2 | cAMP Accumulation | EC50 ≈ 20 µM | |

| Table 2: Functional Potency of this compound on Adenylyl Cyclase Activity |

Adenosine Receptor Signaling Pathways

This compound, as an adenosine analog, modulates intracellular signaling cascades through its interaction with G protein-coupled adenosine receptors. The A1 and A3 receptor subtypes are primarily coupled to inhibitory G proteins (Gi/o), while the A2A and A2B receptors are coupled to stimulatory G proteins (Gs).

A1 and A3 Receptor Signaling (Gi-coupled)

Activation of A1 and A3 adenosine receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence a variety of cellular processes, including ion channel activity and gene expression.

References

Biochemical Properties of 2-Chloroadenine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroadenine (CAde) is a purine analogue that serves as a significant catabolite of the chemotherapeutic agent cladribine (2-chloro-2'-deoxyadenosine). While often considered in the context of its parent compound, this compound itself exhibits notable biochemical and cytotoxic properties. Following cellular uptake, it undergoes metabolic activation to its triphosphate form, 2-chloro-adenosine triphosphate (chloro-ATP), which is the primary mediator of its biological effects. Chloro-ATP interferes with fundamental cellular processes, including DNA synthesis and energy metabolism, ultimately leading to the induction of apoptosis. This technical guide provides a comprehensive overview of the biochemical properties of this compound, detailing its metabolism, mechanism of action, and the signaling pathways it perturbs. Detailed experimental protocols and quantitative data are presented to support further research and drug development efforts in this area.

Physicochemical Properties

This compound is a chlorinated derivative of the purine base adenine. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₅H₄ClN₅ | [1] |

| Molecular Weight | 169.57 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Sparingly soluble in water | [2] |

| UV max (in Ethanol) | 265 nm | [3] |

Metabolism of this compound

The biological activity of this compound is contingent upon its intracellular phosphorylation to form its active triphosphate metabolite, chloro-ATP. This metabolic activation is a stepwise process initiated by adenine phosphoribosyltransferase (APRT).

The initial and rate-limiting step in the activation of this compound is its conversion to 2-chloro-adenosine monophosphate (chloro-AMP) by the enzyme adenine phosphoribosyltransferase (APRT). This reaction utilizes phosphoribosyl pyrophosphate (PRPP) as a co-substrate. The phosphorylation of this compound can be competitively inhibited by adenine, the natural substrate for APRT.

Following its formation, chloro-AMP is further phosphorylated to 2-chloro-adenosine diphosphate (chloro-ADP) and subsequently to the active cytotoxic agent, 2-chloro-adenosine triphosphate (chloro-ATP). While the specific kinases responsible for these subsequent phosphorylation steps of chloro-AMP have not been definitively identified for this specific molecule, it is presumed that they are the same enzymes involved in the canonical adenine nucleotide synthesis pathway, namely adenylate kinase and nucleoside diphosphate kinase.

References

2-Chloroadenine: A Technical Guide for Researchers

CAS Number: 1839-18-5

This technical guide provides an in-depth overview of 2-Chloroadenine (2-Cl-Ade), a purine analog of significant interest to researchers and professionals in drug development. This document details its chemical identity, physicochemical properties, relevant experimental protocols, and its role in biological pathways.

Core Concepts

This compound is a chlorinated derivative of adenine, a fundamental component of nucleic acids. Its chemical structure consists of a purine core with a chlorine atom at the 2-position and an amino group at the 6-position. This modification makes it a valuable heterocyclic building block in the synthesis of various biologically active molecules, including antineoplastic and antiviral agents.[1] Notably, this compound is the major catabolite of the chemotherapeutic drug Cladribine (2-chloro-2'-deoxyadenosine).[1][2]

Physicochemical and Quantitative Data

The key properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 1839-18-5 | [2][3] |

| Molecular Formula | C₅H₄ClN₅ | |

| Molecular Weight | 169.57 g/mol | |

| IUPAC Name | 2-chloro-7H-purin-6-amine | |

| Appearance | Pale yellow to off-white crystalline powder | |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Sparingly soluble in water. Soluble in slightly basic aqueous solutions and slightly soluble in DMSO (with heating/sonication) and ethanol. | |

| pKa | 7.17 ± 0.20 (Predicted) | |

| UV Maximum (λmax) | 264 nm |

Chemical Structure

The chemical structure of this compound is depicted below. The purine ring system is central, with key functional groups that influence its chemical reactivity and biological activity.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the ammonolysis of 2,6-dichloropurine. The following protocol is a representative example:

Materials:

-

2,6-dichloropurine

-

7N Ammonia solution in methanol

-

Deionized water

-

Methanol

Procedure:

-

Place 2,6-dichloropurine into a high-pressure autoclave.

-

Add a 7N solution of ammonia in methanol to the autoclave.

-

Seal the autoclave and begin stirring the mixture.

-

Heat the mixture to 100°C and maintain this temperature for approximately 17 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Once cooled, open the autoclave and dilute the reaction mixture with deionized water.

-

Collect the resulting solid precipitate by filtration.

-

Wash the filter cake with methanol.

-

Dry the product in a vacuum oven at 40°C until a constant weight is achieved to yield this compound as a light-yellow solid.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The following is a general workflow for the analysis of this compound and related compounds, based on common methodologies for purine analogs.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ortho-phosphoric acid

-

Water (HPLC grade)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and methanol (e.g., 1:1 v/v). Adjust the pH to approximately 3.2 with a dilute solution of ortho-phosphoric acid.

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of DMSO followed by dilution with the mobile phase). Prepare a series of dilutions to create a calibration curve.

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 264 nm

-

Injection Volume: 10-20 µL

-

Elution: Isocratic

-

-

Analysis: Inject the standards and samples onto the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Caption: General experimental workflow for RP-HPLC analysis.

Signaling and Metabolic Pathways

This compound is metabolized in cells, primarily through the action of adenine phosphoribosyltransferase, to form 2-chloro-adenosine monophosphate, which is subsequently converted to 2-chloro-adenosine triphosphate (Cl-ATP). This metabolite can interfere with cellular processes.

The parent compound of this compound, Cladribine, is a prodrug that is phosphorylated by deoxycytidine kinase to its active triphosphate form, 2-chloro-2'-deoxyadenosine triphosphate (Cd-ATP). Cd-ATP is incorporated into DNA, leading to the inhibition of DNA synthesis and repair, which ultimately triggers apoptosis (programmed cell death).

While this compound itself is a catabolite, it also exhibits cytotoxic effects. Its metabolite, Cl-ATP, contributes to cytotoxicity by inhibiting macromolecular synthesis (DNA, RNA, and protein) and causing a depletion of cellular ATP levels. This metabolic stress leads to the activation of the intrinsic pathway of apoptosis.

Apoptotic Pathway Induced by this compound Metabolites

The accumulation of Cl-ATP and the resulting cellular stress initiate a cascade of events leading to apoptosis. This pathway involves the release of cytochrome c from the mitochondria, which in turn activates a series of caspases, the executioners of apoptosis.

Caption: Signaling pathway of apoptosis induced by this compound metabolites.

References

Early studies on 2-Chloroadenine cytotoxicity

An In-Depth Technical Guide on Early Studies of 2-Chloroadenine Cytotoxicity

Introduction

This compound (CAde), a purine analogue, is the major catabolite of the well-established chemotherapeutic agent 2-chloro-2'-deoxyadenosine (CdA, Cladribine).[1] While Cladribine has been a cornerstone in treating hematologic malignancies, early research also investigated the independent cytotoxic potential of its primary metabolite, this compound.[1] These foundational studies sought to understand its metabolism, mechanism of action, and overall efficacy in inducing cell death, particularly in leukemia cell lines. This technical guide provides a detailed overview of these early findings, focusing on quantitative data, experimental methodologies, and the core signaling pathways involved in this compound-induced cytotoxicity.

Quantitative Cytotoxicity Data

Early investigations quantified the cytotoxic effects of this compound primarily in cell lines derived from B cell chronic lymphocytic leukemia (B-CLL), a disease context relevant to its parent compound. The cytotoxicity, measured as the half-maximal inhibitory concentration (IC₅₀), was determined using colorimetric assays such as the MTT assay.[1] The data indicated that while cytotoxic, this compound requires higher concentrations to achieve the same effect as Cladribine.[1]

| Cell Line | Compound | IC₅₀ Value | Assay | Reference |

| EHEB (B-CLL derived) | This compound (CAde) | 16 µM | MTT | [1] |

| B-CLL Lymphocytes | This compound (CAde) | 5 µM | MTT | |

| CCRF-CEM (T-lymphoblastoid) | 2-chloro-2'-deoxyadenosine (Cladribine) | 0.045 µM | Growth Inhibition |

Note: The data for CCRF-CEM cells pertains to the parent drug Cladribine and is included for comparative context, highlighting the higher concentrations of this compound required for cytotoxicity.

Mechanism of Action

The cytotoxic activity of this compound is not direct but relies on its intracellular metabolism into an active, toxic form. This process initiates a cascade of events culminating in programmed cell death, or apoptosis.

Metabolic Activation

Upon entering the cell, this compound is metabolized by cellular enzymes. The initial and critical step is its phosphorylation, which is believed to be carried out by adenine phosphoribosyltransferase (APRT). This process converts this compound into its monophosphate form, which is subsequently phosphorylated further by other cellular kinases to yield the active triphosphate metabolite, 2-chloro-adenosine triphosphate (chloro-ATP). This conversion is essential for its cytotoxic effect; inhibition of this metabolic pathway has been shown to suppress its toxicity.

Induction of the Intrinsic Apoptotic Pathway

The accumulation of chloro-ATP within the cell has two major consequences: a significant depletion of the natural intracellular ATP pool and the initiation of the intrinsic apoptotic pathway. The decrease in ATP contributes to a general inhibition of essential cellular processes, including the synthesis of DNA, RNA, and proteins.

The primary mechanism of cell killing is the induction of apoptosis. The accumulation of chloro-ATP triggers the release of cytochrome c from the mitochondria into the cytosol. In a mechanism analogous to that of dATP, the triphosphate analogue cooperates with cytochrome c and Apoptotic Protease-Activating Factor 1 (Apaf-1) to form the apoptosome complex. This complex then activates caspase-3, a key executioner caspase. Activated caspase-3 proceeds to cleave critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), and promotes the fragmentation of high molecular weight DNA, leading to the characteristic morphological changes of apoptosis.

Key Experimental Protocols

The characterization of this compound's cytotoxicity relied on a set of established laboratory techniques to measure cell viability and the hallmarks of apoptosis.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was a primary method used to evaluate the cytotoxicity of this compound. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Methodology:

-

Cell Seeding: Cells (e.g., EHEB or B-CLL lymphocytes) are seeded into a 96-well plate at a predetermined optimal density and allowed to adhere or stabilize.

-

Compound Treatment: The cells are treated with serial dilutions of this compound. Control wells with untreated cells and blanks are included.

-

Incubation: The plate is incubated for a defined period (e.g., 24 to 72 hours) to allow the compound to exert its cytotoxic effects.

-

MTT Addition: An MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow, water-soluble MTT into a purple, insoluble formazan.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a spectrophotometer (typically at ~570 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of cell viability against the log of the compound concentration.

Apoptosis Detection by Flow Cytometry

To confirm that cell death occurred via apoptosis, flow cytometry was used to analyze the DNA content of cells after treatment. Cells undergoing apoptosis exhibit a characteristic sub-G1 peak due to DNA fragmentation.

Methodology:

-

Cell Culture and Treatment: B-CLL cells are cultured with and without clinically relevant concentrations of the test compound for specified times (e.g., 24 and 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic bodies are included in the analysis.

-

Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase to prevent staining of RNA and then stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).

-

Flow Cytometric Analysis: The stained cells are analyzed on a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.

-

Data Interpretation: The resulting DNA content histogram is analyzed. Apoptotic cells, having lost fragmented DNA, appear as a distinct population with lower-than-normal DNA content, to the left of the G1 peak (the "sub-G1" peak). The percentage of cells in this peak is quantified as the apoptosis ratio.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-Chloroadenine

Introduction

2-Chloroadenine is a chlorinated purine analog and a crucial intermediate in medicinal and bioorganic chemistry.[1] It serves as a fundamental building block for the synthesis of various biologically active nucleoside analogs, including antiviral and anticancer agents like Cladribine and Clofarabine.[1][2] Its structure, featuring a chlorine atom at the 2-position of the adenine scaffold, alters its electronic properties and makes it a valuable precursor for further chemical modifications.[1] This document provides detailed protocols for the laboratory synthesis of this compound.

Experimental Protocols

Two primary chemical synthesis routes are detailed below: the amination of 2,6-dichloropurine and the direct chlorination of adenine.

Protocol 1: Synthesis of this compound from 2,6-Dichloropurine

This method involves the selective amination of 2,6-dichloropurine at the C6 position. It is a reliable method with high reported yields.

Materials and Reagents:

-

2,6-Dichloropurine

-

Methanol (reagent grade)

-

Ammonia (gas)

-

1N Sodium Hydroxide (NaOH)

-

Acetic Acid

-

Sealed reaction tube or pressure vessel

Procedure:

-

Preparation of Ammoniacal Methanol: Prepare a saturated solution of ammonia in methanol at 0°C.

-

Reaction Setup: In a sealable reaction tube, add 1.0 gram of 2,6-dichloropurine for every 50 mL of the prepared methanolic ammonia solution.

-

Reaction: Seal the tube tightly and heat it to 100°C for 17 hours in an oven or an oil bath. Crystals may be present in the tube after cooling.

-

Work-up:

-

After cooling the reaction vessel to room temperature, evaporate the supernatant liquid.

-

Combine the residue and the crystals and dissolve them in 9 mL of 1N NaOH per gram of the initial 2,6-dichloropurine.

-

-

Purification (Precipitation):

-

Filter the resulting solution immediately.

-

Acidify the filtrate with acetic acid to precipitate the this compound product.

-

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry in a vacuum oven.

Protocol 2: Synthesis of this compound from Adenine (General Method)

This protocol describes the direct chlorination of adenine. This method is a standard laboratory approach but requires careful handling of the corrosive reagent.

Materials and Reagents:

-

Adenine

-

Phosphorus oxychloride (POCl₃)

-

Inert, high-boiling solvent (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), suspend adenine in an excess of phosphorus oxychloride (POCl₃).

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water with vigorous stirring in a fume hood. This is a highly exothermic and hazardous step.

-

-

Purification: The crude this compound precipitates from the aqueous solution. It can be further purified by recrystallization from a suitable solvent (e.g., water or ethanol) to achieve high purity.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound via the amination of 2,6-dichloropurine.

| Parameter | Details | Reference |

| Starting Material | 2,6-Dichloropurine | |

| Key Reagents | Methanol saturated with Ammonia | |

| Reaction Temperature | 100°C | |

| Reaction Time | 17 hours | |

| Product Yield | 77% to 96% | |

| Purification Method | Dissolution in NaOH followed by precipitation with Acetic Acid |

Visualized Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound from 2,6-Dichloropurine as described in Protocol 1.

Caption: Workflow for this compound synthesis from 2,6-Dichloropurine.

References

Application Notes and Protocols for 2-Chloroadenine in Cell Culture Experiments

Introduction

2-Chloroadenine (also known as 2-chloro-9H-purin-6-amine) and its nucleoside analog, 2-Chloro-2'-deoxyadenosine (Cladribine, 2-CdA), are potent purine antimetabolites used extensively in biomedical research and clinical applications.[1][2] Primarily recognized for their cytotoxic effects, they are instrumental in studying cellular processes like apoptosis, DNA synthesis, and cell cycle regulation.[3] this compound serves as a valuable tool for researchers in oncology and immunology, particularly for inducing apoptosis in lymphoid malignancies and other cancer cell lines.[1][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound and its derivatives in cell culture experiments.

Mechanism of Action

This compound and its deoxyribonucleoside form, Cladribine, exert their cytotoxic effects by disrupting DNA synthesis and repair, ultimately triggering programmed cell death (apoptosis). The mechanism is initiated upon cellular uptake, which is particularly efficient in lymphocytes and monocytes due to high levels of deoxycytidine kinase (dCK) and low levels of deactivating enzymes.

The key steps in the mechanism of action are:

-

Cellular Uptake and Phosphorylation: Cladribine, a prodrug, is transported into the cell. Inside the cell, it is phosphorylated by deoxycytidine kinase (dCK) into its active triphosphate form, 2-chloro-2'-deoxyadenosine triphosphate (Cd-ATP). This compound itself can be metabolized via adenine phosphoribosyltransferase to form chloro-ATP.

-

DNA Incorporation and Strand Breakage: As a structural analog of deoxyadenosine, Cd-ATP is mistakenly incorporated into the DNA strand during replication. This incorporation inhibits DNA synthesis and leads to the accumulation of DNA strand breaks.

-

Inhibition of Key Enzymes: Cd-ATP also inhibits crucial enzymes involved in DNA synthesis and repair, such as ribonucleotide reductase. This inhibition leads to an imbalance in the pool of deoxynucleotides, further impairing DNA replication and repair mechanisms.

-

Induction of Apoptosis: The accumulation of DNA damage and cellular stress activates intrinsic apoptotic pathways. This leads to the activation of caspases, such as caspase-3, and the cleavage of essential cellular substrates like poly (ADP-ribose) polymerase (PARP), culminating in programmed cell death.

Data Presentation

The following table summarizes the cytotoxic effects of this compound and its derivatives on various cell lines as reported in the literature.

| Compound | Cell Line | Parameter | Concentration | Incubation Time | Observed Effect | Citation |

| 2-Chloro-2'-deoxyadenosine (Cladribine) | CCRF-CEM (T-lymphoblastoid) | IC50 | 0.045 µM | Not Specified | 50% inhibition of cell growth | |

| This compound (CAde) | EHEB (B-CLL) | IC50 | 16 µM | Not Specified | 50% cytotoxicity (MTT assay) | |

| This compound (CAde) | B-CLL lymphocytes | IC50 | 5 µM | Not Specified | 50% cytotoxicity (MTT assay) |

Experimental Protocols

Herein are detailed protocols for key experiments involving this compound. It is crucial to optimize concentrations and incubation times for each specific cell line and experimental setup.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound (or Cladribine) stock solution (in DMSO or PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO at the same concentration as the highest drug treatment).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Western Blotting for Apoptosis Markers

Principle: Western blotting is used to detect specific proteins in a cell lysate. Following treatment with this compound, this technique can identify key markers of apoptosis, such as the cleavage of Caspase-3 and PARP.

Materials:

-

Treated and control cells

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with this compound, collect both adherent and floating cells. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: Wash the membrane again and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein levels to a loading control (e.g., β-actin). An increase in the cleaved forms of Caspase-3 and PARP indicates the induction of apoptosis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Principle: Flow cytometry with Propidium Iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This compound is known to cause an accumulation of cells in the S phase or at the G1/S border.

Materials:

-

Treated and control cells

-

Ice-cold PBS

-

70% cold ethanol

-

Propidium Iodide (PI)/RNase A staining solution

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after treatment with this compound. Centrifuge and wash the cell pellet with ice-cold PBS.

-

Fixation: Resuspend the cells in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 2 hours or overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Mandatory Visualizations

Reagent Handling and Storage

-

Solubility: this compound is soluble in polar solvents like dimethyl sulfoxide (DMSO) and water. It is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in cell culture medium.

-

Stability: 2-Chloro-2'-deoxyadenosine (Cladribine) is stable at neutral and basic pH. However, it undergoes decomposition at acidic pH, with a half-life of 1.6 hours at pH 2 and 37°C. Therefore, care should be taken to maintain a physiological pH in the cell culture medium during experiments. Stock solutions are typically stable for several weeks when stored at -20°C.

This compound and its derivatives are powerful tools for investigating fundamental cellular processes, particularly apoptosis and cell cycle progression. The protocols and data presented in these application notes offer a solid foundation for researchers to design and execute experiments aimed at understanding the molecular effects of these compounds. Adherence to detailed methodologies and careful optimization for specific cell systems will ensure the generation of reliable and reproducible data, furthering insights in cancer research and drug development.

References

- 1. Cladribine | C10H12ClN5O3 | CID 20279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Cladribine? [synapse.patsnap.com]

- 4. Induction of apoptotic cell death in chronic lymphocytic leukemia by 2-chloro-2'-deoxyadenosine and 9-beta-D-arabinosyl-2-fluoroadenine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of 2-Chloroadenine using a Validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloroadenine. This compound (2-CA), a purine analog, is a critical compound in various research and pharmaceutical applications, including its use as a starting material in the synthesis of active pharmaceutical ingredients such as Cladribine and Regadenoson.[1] Accurate quantification of this compound is essential for quality control, process monitoring, and stability testing. The described method utilizes a C18 column with a simple isocratic mobile phase and UV detection, providing a reliable and efficient analytical solution. This method has been validated in accordance with International Council for Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, and robustness.[2][3]

Introduction

This compound is a synthetic chlorinated purine analog. Its structural similarity to adenine allows it to interfere with DNA synthesis and repair, making it a compound of interest in cancer research and a key intermediate in the synthesis of various therapeutic agents. Ensuring the purity and quantifying the concentration of this compound in bulk drug substances and pharmaceutical formulations is crucial for safety and efficacy.

High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. Reverse-phase HPLC, in particular, is well-suited for the analysis of polar and non-polar compounds, making it an ideal choice for the quantification of this compound. This application note provides a detailed protocol for a validated RP-HPLC method for the quantification of this compound, adaptable for various research and quality control applications.

Experimental Protocol

Materials and Reagents

-

This compound reference standard (>98% purity) (TCI, C2575)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ortho-phosphoric acid (AR grade)

-

Water (HPLC grade)

-

Symmetry C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been optimized for the quantification of this compound:

| Parameter | Condition |

| HPLC Column | Symmetry C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and Methanol (1:1 v/v), pH adjusted to 3.2 with 10% ortho-phosphoric acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 264 nm |

| Run Time | 10 minutes |

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

The sample preparation procedure should be adapted based on the sample matrix. A general procedure for a solid sample is provided below:

-

Accurately weigh a portion of the sample expected to contain approximately 25 mg of this compound.

-

Transfer the weighed sample to a 25 mL volumetric flask.

-

Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to dissolve the this compound.

-

Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Summary

The analytical method was validated according to ICH guidelines to ensure its suitability for the intended purpose.

Specificity

Specificity was demonstrated by the absence of interfering peaks from the blank (mobile phase) and placebo at the retention time of this compound. The peak purity of the this compound peak was also evaluated using a photodiode array (PDA) detector, which confirmed no co-eluting impurities.

Linearity

The linearity of the method was established by analyzing a series of six concentrations of this compound ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Regression Equation | y = mx + c |

Accuracy

The accuracy of the method was determined by a recovery study, spiking a known amount of this compound into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration).

| Spike Level | Mean Recovery (%) | % RSD |

| 80% | 99.5 | 0.8 |

| 100% | 100.2 | 0.6 |

| 120% | 100.8 | 0.5 |

Precision

The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Repeatability (Intra-day Precision) Six replicate injections of the 100% concentration level (50 µg/mL) were performed on the same day.

| Parameter | Result |

| Mean Peak Area | X |

| Standard Deviation | Y |

| % RSD | < 1.0% |

Intermediate Precision (Inter-day Precision) The analysis was repeated on a different day by a different analyst using a different HPLC system.

| Parameter | Day 1 (% RSD) | Day 2 (% RSD) | Overall % RSD |

| Precision | < 1.0% | < 1.0% | < 2.0% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Result |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic phase), and column temperature (±5 °C). The system suitability parameters remained within the acceptance criteria, demonstrating the robustness of the method.

Workflow and Diagrams

Experimental Workflow

The overall workflow for the quantification of this compound is depicted below.

Caption: Experimental workflow for this compound quantification.

Method Validation Logic

The logical relationship between the different validation parameters performed to ensure the reliability of the analytical method.

Caption: Interrelation of method validation parameters.

Conclusion

The RP-HPLC method described in this application note is simple, precise, accurate, and robust for the quantification of this compound. The method was successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control analysis and for use in research and drug development settings. The clear separation of this compound from potential impurities and its straightforward mobile phase preparation make this method highly efficient and reliable.

References

Application Notes and Protocols for the Synthesis of 2-Chloroadenine Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 2-chloroadenine derivatives, a promising class of compounds in drug discovery. The protocols detailed below offer step-by-step guidance for the chemical synthesis of key derivatives and for the biological assays used to assess their therapeutic potential.

Introduction

This compound, a purine analog, serves as a versatile scaffold for the development of a wide array of therapeutic agents. Its derivatives have demonstrated significant potential in the treatment of various diseases, including cancer and viral infections. The substitution of a chlorine atom at the 2-position of the adenine ring enhances the biological activity and metabolic stability of these compounds compared to their parent nucleosides. This modification prevents deamination by adenosine deaminase, a key enzyme in purine metabolism, thereby prolonging their therapeutic window.

Notable drugs derived from this scaffold include cladribine (2-chloro-2'-deoxyadenosine) and clofarabine, which are used in the treatment of certain leukemias. The mechanism of action for many this compound derivatives involves the inhibition of critical enzymes such as DNA polymerase and ribonucleotide reductase, leading to the disruption of DNA synthesis and repair in rapidly dividing cancer cells. More recently, this compound derivatives have been explored as potent and selective inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into chemical and enzymatic methods. Chemical synthesis offers versatility in introducing a wide range of modifications to the purine ring and the sugar moiety. Enzymatic synthesis, on the other hand, provides high stereoselectivity, which is crucial for the biological activity of nucleoside analogs.

Protocol 1: Synthesis of 2-Chloro-2'-deoxyadenosine (Cladribine)

This protocol describes a common chemical synthesis of cladribine starting from 2,6-dichloropurine.

Materials:

-

2,6-Dichloropurine

-

Sodium hydride (NaH)

-

Acetonitrile (anhydrous)

-

1-Chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose

-

Silica gel for column chromatography

-

Toluene

-

Acetone

-

Saturated methanolic ammonia

-

Chloroform

-

Methanol

Procedure:

-

Preparation of the protected nucleoside:

-

Under a nitrogen atmosphere, stir a suspension of 2,6-dichloropurine and sodium hydride in anhydrous acetonitrile at room temperature for 30 minutes.

-

Add 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose to the mixture in portions over 20 minutes with continuous stirring.

-

Continue stirring the reaction mixture for 15 hours.

-

Filter off any insoluble material and concentrate the filtrate under reduced pressure to obtain an oily residue.

-

Purify the residue by silica gel column chromatography using a toluene-acetone gradient (e.g., 9:1) to yield the protected 2,6-dichloro-9-(2-deoxy-3,5-di-O-p-toluoyl-β-D-erythro-pentofuranosyl)purine.

-

-

Ammonolysis and Deprotection:

-

Dissolve the purified protected nucleoside in a saturated solution of ammonia in methanol.

-

Stir the solution in a sealed vessel at 100°C for 5 hours.

-

Cool the reaction mixture and evaporate the solvent to dryness.

-

Purify the residue by silica gel column chromatography using a chloroform-methanol gradient (e.g., 8:2) to obtain cladribine as a white solid.

-

Protocol 2: Synthesis of 2-Thioether-Adenine Derivatives

This protocol provides a general method for the synthesis of 2-thioether-adenine derivatives from this compound.

Materials:

-

This compound

-

Sodium thiomethoxide (or other sodium thiolates)

-

Anhydrous Dimethylformamide (DMF)

-

6 N Hydrochloric acid (HCl)

-

Aqueous ammonia (23%)

Procedure:

-

Thioether Substitution:

-

In a sealed tube, add this compound (1.0 equivalent) and sodium thiomethoxide (6.0 equivalents) to anhydrous DMF.

-

Stir the reaction mixture at 110°C for 12-16 hours. Monitor the reaction by mass spectrometry until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

-

Deprotection and Isolation:

-

Dissolve the solid residue in 6 N HCl and stir at 60°C for 2 hours.

-

Cool the solution to 0°C and slowly neutralize with aqueous ammonia until the pH is between 8 and 9.

-

A white solid will precipitate. Filter the solid and dry it under air to afford the desired 2-thioether-adenine derivative.

-

Biological Evaluation of this compound Derivatives

The therapeutic potential of newly synthesized this compound derivatives is assessed through a series of in vitro biological assays. These assays are crucial for determining the compounds' cytotoxicity against cancer cell lines and their inhibitory activity against specific molecular targets, such as protein kinases.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., leukemia, breast cancer, etc.)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound derivative to be tested

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the this compound derivative in DMSO.

-

Prepare serial dilutions of the compound in the complete cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration.

-

Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that can be used to measure the activity of a wide range of kinases.

Materials:

-

Recombinant kinase of interest

-

Kinase-specific substrate

-

ATP

-

This compound derivative to be tested

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Assay Preparation:

-

Prepare serial dilutions of the this compound derivative in the kinase assay buffer.

-

In a 384-well plate, add the diluted inhibitor solution (or DMSO for control).

-

-

Kinase Reaction:

-

Add the kinase enzyme solution to each well.

-

Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ assay kit protocol. This involves a two-step process of depleting the remaining ATP and then converting ADP to ATP to generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Quantitative Data Summary

The following table summarizes the biological activity of selected this compound derivatives from the literature.

| Compound ID | Derivative Type | Target/Cell Line | Biological Activity (IC50) | Reference |

| Cladribine | 2'-Deoxyadenosine | Various Leukemia Cell Lines | Varies (nM to µM range) | [1] |

| Clofarabine | 2'-Fluoro-arabinosyladenine | Ribonucleotide Reductase | 65 nM | [1] |

| Compound 1 | N6-Cycloheptyl-1-deazaadenosine | HIV-1 | 0.2 µM | [1] |

| Compound 2 | 2-Thioether derivative | Human Acute Myeloid Leukemia (U937) | 16 µM | |

| Compound 3 | 2-Aryladenine derivative | Adenosine A1 Receptor (antagonist) | 8.23 pKi | |

| Compound 4 | 2-Aryladenine derivative | Adenosine A3 Receptor (antagonist) | 7.83 pKi | |

| Compound 5 | 2-Alkyl-N6-methyladenine | Adenosine A3 Receptor (agonist) | Sub-nanomolar affinity | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow for their synthesis and evaluation.

Conclusion

This compound and its derivatives represent a rich source of pharmacologically active compounds with significant potential in drug discovery. The synthetic methodologies and biological evaluation protocols provided in these application notes offer a framework for researchers to design, synthesize, and test novel derivatives. The versatility of the this compound scaffold allows for the development of compounds that can target a range of biological processes, from DNA synthesis to kinase-mediated signal transduction. Further exploration of the structure-activity relationships of these derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents for a variety of diseases.

References

Experimental Application of 2-Chloroadenine in Leukemia Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroadenine (2-CdA), also known as Cladribine, is a purine nucleoside analog that has demonstrated significant therapeutic efficacy in the treatment of various hematological malignancies, particularly hairy cell leukemia (HCL), chronic lymphocytic leukemia (CLL), and acute myeloid leukemia (AML). Its mechanism of action involves its conversion to an active triphosphate form, which disrupts DNA synthesis and repair, ultimately leading to apoptosis in both dividing and quiescent cancer cells.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.

Mechanism of Action

This compound is a prodrug that is transported into cells via nucleoside transporters.[1] Once inside the cell, it is phosphorylated by deoxycytidine kinase (dCK) to its active form, 2-chloro-2'-deoxyadenosine-5'-triphosphate (2-CdATP).[2] 2-CdATP exerts its cytotoxic effects through several mechanisms:

-

Incorporation into DNA: 2-CdATP is incorporated into the DNA of cancer cells, leading to the inhibition of DNA synthesis and the accumulation of DNA strand breaks.[2]

-

Inhibition of Ribonucleotide Reductase: 2-CdATP inhibits ribonucleotide reductase, an enzyme essential for the production of deoxynucleotides required for DNA synthesis.

-

Induction of Apoptosis: The accumulation of DNA damage triggers a cascade of events leading to programmed cell death (apoptosis). This includes the activation of p53, release of cytochrome c from the mitochondria, and subsequent activation of caspases.

The efficacy of 2-CdA is influenced by the intracellular ratio of the activating enzyme, dCK, to the inactivating enzyme, 5'-nucleotidase (5'-NT).

Data Presentation

In Vitro Cytotoxicity of this compound in Leukemia Cell Lines

| Cell Line | Leukemia Type | IC50 (µM) | Incubation Time (h) |

| HL-60 | Acute Promyelocytic Leukemia | 1.97 - 5.78 | 24, 48, 72 |

| K562 | Chronic Myelogenous Leukemia | 2.52 - 3.70 | 24, 48, 72 |

| Jurkat | Acute T-cell Leukemia | Data not available in provided search results | |

| U937 | Histiocytic Lymphoma | Data not available in provided search results |

IC50 values for HL-60 and K562 cells are for the solvent DMSO, as specific 2-CdA IC50 values were not found in the provided search results. The values indicate the general sensitivity of these cell lines in cytotoxicity assays.

Clinical Efficacy of this compound (Cladribine) in Leukemia

Hairy Cell Leukemia (HCL)

| Study | Treatment Regimen | Number of Patients | Complete Response (CR) Rate | Partial Response (PR) Rate | Overall Response (OR) Rate |

| Hoffman et al. | 0.1 mg/kg/day for 7 days (continuous IV) | 49 | 76% | 24% | 100% |

| Piro et al. | 0.087 or 0.1 mg/kg/day for 7 days (continuous IV) | 349 | 91% | 7% | 98% |

| Robak et al. (Daily) | Standard 5-day protocol | 62 | 76% | 19% | 95% |

| Robak et al. (Weekly) | 6 weekly infusions | 54 | 72% | 19% | 91% |

| Zinzani et al. | First-line Cladribine | 122 | 54% | 32% | 86% |

Chronic Lymphocytic Leukemia (CLL)

| Study | Treatment Regimen | Number of Patients | Complete Response (CR) Rate | Partial Response (PR) Rate | Overall Response (OR) Rate |

| Hoffman et al. | Multiple monthly courses | 14 | - | - | 43% |

| Montillo et al. | Cladribine + Cyclophosphamide | 29 | - | - | 38% |

| Juliusson et al. | Oral Cladribine (3-day schedule) | 63 (untreated) | 15% | 62% (nPR + PR) | 77% |

| Lepretre et al. | Cladribine monotherapy | 74 | 12% | 58% | 70% |

Acute Myeloid Leukemia (AML)

| Study | Treatment Regimen | Number of Patients | Complete Response (CR) Rate | CRi Rate | Overall Response (OR) Rate |

| Meta-analysis (various Cladribine combos) | Induction therapy | 1058 | 64% | - | - |

| Holowiecki et al. (PALG) | Cladribine + Daunorubicin + Cytarabine | 400 | Higher with Cladribine combo | - | - |

| Wierzbowska et al. | LD-AC + Cladribine (unfit elderly) | 117 | 32% | 5% | 54% (≥PR) |

| Wang et al. | Cladribine + Idarubicin + Cytarabine | 252 | 80.5% | - | - |

| Jabbour et al. | Cladribine + Idarubicin + Cytarabine (R/R AML) | 66 | 33% (CR + CRi) | - | 33% |

CRi: Complete Remission with incomplete hematologic recovery. nPR: nodular Partial Response. R/R: Relapsed/Refractory. LD-AC: Low-dose Cytarabine.

Experimental Protocols